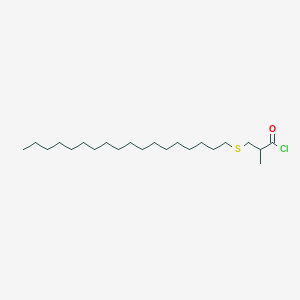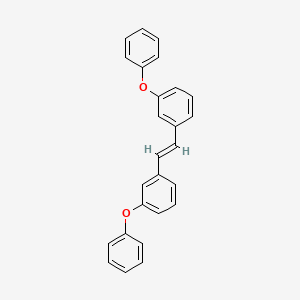
Benzene, 1,1'-(1,2-ethenediyl)bis(3-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) is an organic compound characterized by its unique structure, which includes two benzene rings connected by an ethene bridge and substituted with phenoxy groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) typically involves the reaction of benzene derivatives with ethene derivatives under specific conditions. One common method includes the use of a palladium-catalyzed coupling reaction, where the benzene derivatives are reacted with ethene derivatives in the presence of a palladium catalyst and a suitable base. The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve large-scale palladium-catalyzed coupling reactions, optimized for higher yields and purity. The process may include additional steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
化学反応の分析
Types of Reactions
Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethene bridge to an ethane bridge, altering the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the ethene bridge.
Substitution: Reagents such as halogens (e.g., bromine) and nitrating agents (e.g., nitric acid) are used under acidic conditions for substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Ethane-bridged derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
科学的研究の応用
Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
作用機序
The mechanism of action of Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, depending on the context of its use.
類似化合物との比較
Similar Compounds
Benzene, 1,1’-(1,2-dimethyl-1,2-ethenediyl)bis-: Similar structure but with methyl groups instead of phenoxy groups.
Benzene, 1,1’-(1,2-ethenediyl)bis[2,4,6-trinitro-]: Contains nitro groups, leading to different chemical properties.
1,1’-[(Z)-1,2-Diphenyl-1,2-ethenediyl]bis(pentamethylbenzene): Features pentamethylbenzene substituents.
Uniqueness
Benzene, 1,1’-(1,2-ethenediyl)bis(3-phenoxy-) is unique due to its phenoxy substituents, which impart distinct chemical and physical properties
特性
CAS番号 |
110457-96-0 |
|---|---|
分子式 |
C26H20O2 |
分子量 |
364.4 g/mol |
IUPAC名 |
1-phenoxy-3-[(E)-2-(3-phenoxyphenyl)ethenyl]benzene |
InChI |
InChI=1S/C26H20O2/c1-3-11-23(12-4-1)27-25-15-7-9-21(19-25)17-18-22-10-8-16-26(20-22)28-24-13-5-2-6-14-24/h1-20H/b18-17+ |
InChIキー |
HRJHUZJMJGZAGU-ISLYRVAYSA-N |
異性体SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)/C=C/C3=CC(=CC=C3)OC4=CC=CC=C4 |
正規SMILES |
C1=CC=C(C=C1)OC2=CC=CC(=C2)C=CC3=CC(=CC=C3)OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[2-(Dimethylamino)ethyl]-1H-perimidine-2-carboxamide](/img/structure/B14331246.png)

![1,2,3-Trimethoxy-5-[2-(3-methoxyphenyl)ethyl]benzene](/img/structure/B14331255.png)

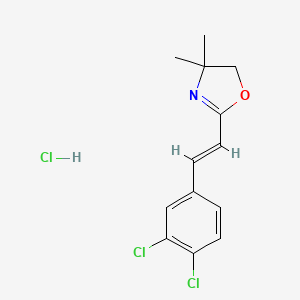
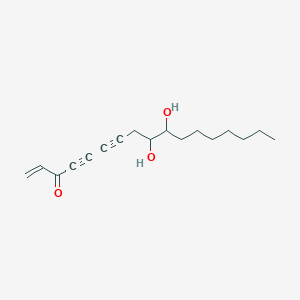
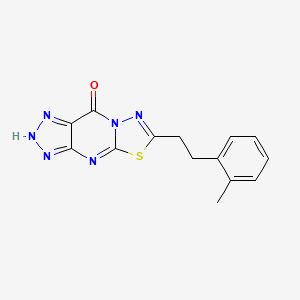
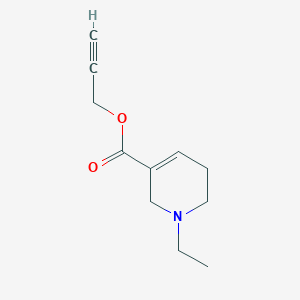
![N-{[(Piperidin-1-yl)sulfanyl]carbonothioyl}-1,3-benzothiazol-2-amine](/img/structure/B14331288.png)
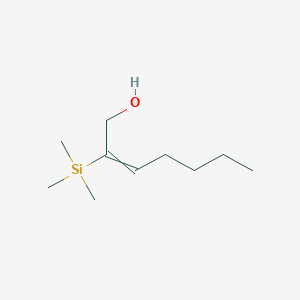

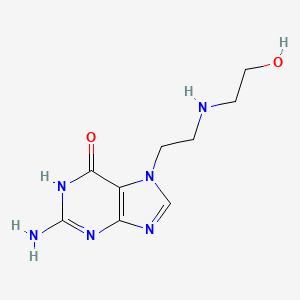
![4-{1,1,1,5,5,5-Hexamethyl-3-[(trimethylsilyl)oxy]trisiloxan-3-yl}phenol](/img/structure/B14331316.png)
